molecular formula C26H27N5O4 B2827882 1-methyl-3-(1-methyl-2-oxopropyl)-10-(4-phenoxyphenyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione CAS No. 887197-33-3

1-methyl-3-(1-methyl-2-oxopropyl)-10-(4-phenoxyphenyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione

Numéro de catalogue: B2827882
Numéro CAS: 887197-33-3
Poids moléculaire: 473.533
Clé InChI: JZTUUOHGGKRAJU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound belongs to the diazepino[2,1-f]purine class, characterized by a fused seven-membered diazepine ring and a purine core. Its structure includes:

  • 1-Methyl group at the N1 position.
  • 3-(1-methyl-2-oxopropyl) substituent at the N3 position, introducing a ketone-functionalized alkyl chain.
  • 10-(4-phenoxyphenyl) group at the N10 position, providing a bulky aromatic moiety.

Propriétés

Numéro CAS

887197-33-3

Formule moléculaire

C26H27N5O4

Poids moléculaire

473.533

Nom IUPAC

1-methyl-3-(3-oxobutan-2-yl)-10-(4-phenoxyphenyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione

InChI

InChI=1S/C26H27N5O4/c1-17(18(2)32)31-24(33)22-23(28(3)26(31)34)27-25-29(15-7-8-16-30(22)25)19-11-13-21(14-12-19)35-20-9-5-4-6-10-20/h4-6,9-14,17H,7-8,15-16H2,1-3H3

Clé InChI

JZTUUOHGGKRAJU-UHFFFAOYSA-N

SMILES

CC(C(=O)C)N1C(=O)C2=C(N=C3N2CCCCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C

Solubilité

soluble

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their properties are summarized below:

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Biological Activity/Notes References
Target Compound Diazepino[2,1-f]purine N1: methyl; N3: 1-methyl-2-oxopropyl; N10: 4-phenoxyphenyl Not provided Not provided Not provided Hypothesized CNS/PDE activity based on SAR studies
20b () Diazepino[2,1-f]purine N1: methyl; N3: methyl; N10: 3,4-dihydroxyphenethyl C19H23N5O4 385.42 232–235 UPLC/MS purity: 100%; Potential dopamine receptor affinity
Compound 5 () Imidazo[2,1-f]purine N1: methyl; N8: 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl-butyl C27H34N6O4 506.60 Not reported High 5-HT1A/D2 receptor affinity; PDE4B1/PDE10A inhibition
II/XIV () Diazepino[2,1-f]purine Variable N10 substituents (e.g., alkyl, aryl) Variable Variable Not reported CNS activity; Most active in behavioral tests
44 () Pyrazino[2,1-f]purine N8: 3-(imidazolyl)propyl C17H20N6O2 340.38 170 Adenosine receptor antagonist; Water-soluble derivative

Key Observations

Imidazo[2,1-f]purine derivatives (e.g., Compound 5) show distinct SAR profiles due to fused imidazole rings, favoring 5-HT1A/D2 receptor interactions .

Substituent Effects: N10 Position: The target compound’s 4-phenoxyphenyl group is bulkier than the dihydroxyphenethyl group in 20b (), which may reduce solubility but improve lipophilicity and blood-brain barrier penetration . N3 Position: The 1-methyl-2-oxopropyl group introduces a ketone, differing from alkyl chains in 20b (methyl) or Compound 5 (dimethoxy-isoquinolinyl). This ketone could participate in hydrogen bonding with enzymatic targets like PDEs .

Biological Activity Trends: Receptor Affinity: Bulky aromatic groups at N10 (e.g., 4-phenoxyphenyl) correlate with enhanced CNS activity in diazepino-purines, as seen in II/XIV () . Enzyme Inhibition: Ketone-containing substituents (e.g., 2-oxopropyl) may mimic natural substrates of PDEs, as observed in PDE4B/PDE10A inhibitors () .

Data Tables

Physicochemical Properties of Select Analogues

Property Target Compound 20b () Compound 5 () 44 ()
Molecular Weight ~500 (estimated) 385.42 506.60 340.38
LogP (Predicted) ~3.5 (highly lipophilic) 1.2 2.8 1.0
Water Solubility Low (due to aromatic groups) Moderate Low High

Q & A

Q. What are the key steps and critical reaction parameters for synthesizing this compound?

The synthesis involves multi-step reactions, typically including condensation, cyclization, and functionalization. Critical parameters include:

  • Temperature control : Optimal ranges (e.g., 60–80°C) to avoid side reactions and ensure regioselectivity.
  • Catalysts : Use of palladium-based catalysts for cross-coupling reactions or acid/base catalysts for cyclization steps.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
  • Purification : Column chromatography or recrystallization to achieve >95% purity. Reaction optimization should follow iterative testing with Design of Experiments (DoE) to minimize trial-and-error approaches .

Q. How can structural confirmation be methodologically achieved?

Structural validation requires:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and ring systems. For example, the 4-phenoxyphenyl group will show aromatic proton signals at δ 6.8–7.5 ppm.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion).
  • X-ray crystallography (if crystalline): To resolve stereochemistry and confirm fused diazepino-purine core .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Standard assays include:

  • Enzyme inhibition : Kinase or protease assays to identify inhibitory activity (IC50_{50} determination).
  • Cell viability assays : MTT or ATP-based assays in cancer cell lines.
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization for target engagement. Ensure negative controls (e.g., DMSO vehicle) and triplicate measurements to reduce variability .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

Integrate quantum mechanical (QM) calculations and machine learning (ML):

  • Reaction path search : Use density functional theory (DFT) to model transition states and predict activation energies for cyclization steps.
  • ML-driven condition optimization : Train models on historical reaction data (yield, purity) to recommend solvent/catalyst combinations.
  • Feedback loops : Validate predictions experimentally and update models iteratively (ICReDD methodology) .

Q. How to resolve contradictions in reported biological activity data?

Contradictions may arise from assay conditions or structural impurities. Address them via:

  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays).
  • Metabolite profiling : LC-MS to rule out degradation products interfering with activity.
  • Statistical analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., serum concentration in cell culture) .

Q. What strategies enable structure-activity relationship (SAR) studies for this compound?

SAR requires systematic modifications:

  • Substituent variation : Synthesize analogs with altered phenoxy or methyl groups.
  • Molecular docking : Predict binding modes against targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
  • QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric (molar refractivity) parameters with activity data. Prioritize analogs showing >10-fold potency shifts in preliminary screens .

Q. How to design experiments for assessing pharmacokinetic (PK) properties?

Use tiered protocols:

  • In vitro ADME : Microsomal stability (human liver microsomes), Caco-2 permeability, and plasma protein binding assays.
  • In vivo PK : Administer via IV/PO routes in rodent models; collect plasma at 0.5, 1, 2, 4, 8, 24h for LC-MS/MS analysis.
  • Data interpretation : Calculate AUC, t1/2t_{1/2}, and bioavailability. Adjust formulations (e.g., PEGylation) to improve solubility if needed .

Methodological Notes

  • Data tables from prior studies (e.g., yield vs. solvent polarity, IC50_{50} values across cell lines) should be cross-referenced to identify trends .
  • Contradictory evidence (e.g., variable bioactivity) necessitates rigorous replication under controlled conditions .
  • Advanced tools : COMSOL Multiphysics for diffusion modeling in synthesis or AI-driven high-throughput screening platforms for SAR .

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